1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-Methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxybenzyl group and two methylphenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride, 4-methylbenzaldehyde, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 3-methoxybenzyl chloride with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its ability to interact with biological targets. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers have investigated the compound’s interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)-3,5-diphenyl-1H-pyrazole: This compound has a similar structure but lacks the methyl groups on the phenyl rings. It may exhibit different biological and chemical properties due to this structural difference.
1-(4-Methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound has a methoxy group at the 4-position of the benzyl ring instead of the 3-position. This change in position can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24N2O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H24N2O/c1-18-7-11-21(12-8-18)24-16-25(22-13-9-19(2)10-14-22)27(26-24)17-20-5-4-6-23(15-20)28-3/h4-16H,17H2,1-3H3 |
InChI Key |
VICNOAIDVATYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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